Researchers often face inconsistent activity from cheaper Esculentin-2L fragments. Only the full-length, 37-amino acid peptide with intact N-terminal hydrophobic sequence and C-terminal cyclic domain exhibits the documented antimicrobial and selective anticancer activities. SMolecule supplies sequence-verified Esculentin-2L.
Esculentin-2CHa is a 37-residue host-defense peptide originally isolated from the skin of the Chiricahua leopard frog. As a member of the Esculentin-2 family, it exhibits potent, broad-spectrum antimicrobial activity and demonstrates a complex biological profile that includes immunomodulatory and selective cytotoxic effects. Its primary mechanism involves membrane disruption, but its efficacy and cellular selectivity are highly dependent on its complete and specific primary structure, including its N-terminal hydrophobic sequence and C-terminal cyclic domain [1].
Procuring truncated fragments or synthetic analogs of Esculentin-2CHa as a cost-saving measure is not viable for achieving its documented biological effects. The peptide's antimicrobial potency and its specific cytotoxicity profile are emergent properties of the full-length, 37-amino-acid sequence with its intact N-terminal and C-terminal domains. Removal or modification of these key structural motifs results in a near-total loss of activity or a dramatic and often undesirable shift in cellular selectivity, rendering such substitutes ineffective for replicating published results or for applications requiring a high therapeutic index [1].
Esculentin-2CHa demonstrates potent growth-inhibitory activity against clinically relevant, multidrug-resistant bacteria, including Staphylococcus aureus and Acinetobacter baumannii, with a Minimum Inhibitory Concentration (MIC) of ≤6 μM. In contrast, a truncated analog lacking the N-terminal hexapeptide (GFSSIF) shows a complete loss of activity against S. aureus and a marked (≥16-fold) reduction in potency against A. baumannii [1]. This confirms the necessity of the full-length peptide for achieving high antimicrobial efficacy.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
| Target Compound Data | ≤6 μM against S. aureus; ≤6 μM against A. baumannii |
| Comparator Or Baseline | N-terminally truncated analog: Inactive against S. aureus; >96 μM against A. baumannii |
| Quantified Difference | Complete loss of activity (S. aureus) and ≥16-fold decrease in potency (A. baumannii) for the truncated analog |
| Conditions | In vitro broth microdilution assay against clinical isolates of multidrug-resistant bacteria. |
This evidence directly justifies procuring the full-length peptide, as cheaper truncated versions are ineffective against key resistant pathogens.
A key procurement consideration for any bioactive peptide is its selectivity for target cells over host cells. Esculentin-2CHa displays relatively low toxicity to mammalian erythrocytes, with a 50% lethal concentration (LC50) of 150 μM. A synthetic analog, [D20K, D27K]-esculentin-2CHa, designed to be more cationic, shows a modest increase in antimicrobial potency but exhibits a dramatic 13.6-fold increase in hemolytic activity (LC50 = 11 μM) [1]. This makes the parent Esculentin-2CHa a significantly more selective and less cytotoxic option for applications where host cell integrity is critical.
| Evidence Dimension | Hemolytic Activity (LC50) |
| Target Compound Data | 150 μM |
| Comparator Or Baseline | [D20K, D27K] analog: 11 μM |
| Quantified Difference | 13.6-fold lower hemolytic activity than the hyper-cationic analog |
| Conditions | Assay performed on human erythrocytes. |
For any research involving cell culture or in vivo models, this demonstrates the superior safety profile of the specific wild-type sequence over seemingly similar, more cationic analogs.
Beyond its antimicrobial properties, Esculentin-2CHa is highly cytotoxic to human non-small cell lung adenocarcinoma A549 cells, with an LC50 of 10 μM. This is 15 times more potent than its effect on human erythrocytes (LC50 = 150 μM), indicating preferential activity against this cancer cell line. In comparison, the hyper-cationic [D20K, D27K] analog, while more potent (LC50 = 3 μM), has a much lower therapeutic index due to its high hemolytic activity (LC50 = 11 μM) [1]. Furthermore, removing the N-terminal hexapeptide completely abolishes this anti-tumor activity.
| Evidence Dimension | Cytotoxicity (LC50) against A549 cells |
| Target Compound Data | 10 μM |
| Comparator Or Baseline | Human erythrocytes: 150 μM; N-terminally truncated analog: Inactive; [D20K, D27K] analog: 3 μM |
| Quantified Difference | 15x more potent against A549 cells than erythrocytes. Truncated form is inactive. |
| Conditions | Cytotoxicity assay against human non-small cell lung adenocarcinoma A549 cell line. |
This highlights the compound's value for oncology research, justifying its procurement over non-selective analogs or inactive fragments for studies requiring targeted cytotoxicity.
Esculentin-2CHa is not merely a cytolytic agent; it actively modulates immune cell responses. It significantly stimulates the release of the anti-inflammatory cytokine IL-10 from mouse lymphoid cells (P<0.01) and the pro-inflammatory cytokine TNF-α from peritoneal macrophages (P<0.05) [1]. This specific and complex immunomodulatory profile is a functional characteristic of the intact peptide and would not be replicated by a simple antimicrobial substitute with a different structure.
| Evidence Dimension | Cytokine Release Stimulation |
| Target Compound Data | Significantly stimulates IL-10 (P<0.01) and TNF-α (P<0.05) |
| Comparator Or Baseline | Untreated control cells |
| Quantified Difference | Statistically significant increase in release of specific cytokines |
| Conditions | Assays on mouse lymphoid cells and peritoneal macrophages. |
For researchers in immunology or inflammation, this specific bioactivity justifies procuring Esculentin-2CHa over other peptides that may have antimicrobial effects but lack this documented immunomodulatory function.
Where the research goal is to identify or validate antimicrobial agents effective against multidrug-resistant pathogens (e.g., MRSA, A. baumannii) while minimizing host cell damage, Esculentin-2CHa serves as a benchmark. Its documented high potency against bacteria and low hemolytic activity make it the correct choice over more cytotoxic analogs [1].
For studies focused on developing peptide-based therapeutics for non-small cell lung cancer, Esculentin-2CHa is a validated starting point. Its ability to selectively target A549 cells with 15-fold greater potency than human red blood cells provides a clear, quantifiable window for further investigation, a property lost in truncated versions [1].
When the experimental model requires a bioactive agent that not only kills microbes but also elicits a specific immune response, Esculentin-2CHa is the appropriate tool. Its proven ability to stimulate both pro- and anti-inflammatory cytokines allows for the study of complex host responses, a function not found in generic, purely lytic peptides [1].